molecular formula C12H4Cl6O2S B14908524 6,6'-Thiobis(2,4,5-trichlorophenol)

6,6'-Thiobis(2,4,5-trichlorophenol)

Cat. No.: B14908524
M. Wt: 424.9 g/mol
InChI Key: FLBPYLKSSDOEOO-UHFFFAOYSA-N
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Description

6,6’-Thiobis(2,4,5-trichlorophenol) is a chemical compound that belongs to the class of chlorophenols. It is characterized by the presence of three chlorine atoms attached to the phenol ring and a sulfur atom linking two phenol units. This compound is known for its antimicrobial properties and has been used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6’-Thiobis(2,4,5-trichlorophenol) typically involves the chlorination of phenol followed by the introduction of a sulfur linkage. The reaction conditions often include the use of chlorinating agents such as chlorine gas or sulfuryl chloride, and the process is carried out under controlled temperature and pressure to ensure the selective chlorination of the phenol rings.

Industrial Production Methods

In industrial settings, the production of 6,6’-Thiobis(2,4,5-trichlorophenol) is carried out in large-scale reactors where the chlorination and sulfur linkage formation are optimized for high yield and purity. The process involves the use of catalysts and solvents to facilitate the reactions and improve the efficiency of the production.

Chemical Reactions Analysis

Types of Reactions

6,6’-Thiobis(2,4,5-trichlorophenol) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can lead to the cleavage of the sulfur linkage, resulting in the formation of individual chlorophenol units.

    Substitution: The chlorine atoms on the phenol rings can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions and amines are employed in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted phenols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6,6’-Thiobis(2,4,5-trichlorophenol) has been extensively studied for its applications in various fields:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: The compound’s antimicrobial properties make it useful in the study of microbial inhibition and as a preservative in biological samples.

    Medicine: Research has explored its potential use as an antiseptic and disinfectant due to its ability to inhibit the growth of bacteria and fungi.

    Industry: It is employed in the formulation of pesticides, fungicides, and wood preservatives to protect against microbial degradation.

Mechanism of Action

The antimicrobial activity of 6,6’-Thiobis(2,4,5-trichlorophenol) is primarily due to its ability to disrupt the cell membranes of microorganisms. The compound interacts with the lipid bilayer, causing increased permeability and leakage of cellular contents, ultimately leading to cell death. The molecular targets include membrane proteins and enzymes involved in maintaining cell integrity.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trichlorophenol: A chlorinated phenol with similar antimicrobial properties but lacks the sulfur linkage.

    Pentachlorophenol: Another chlorophenol used as a pesticide and wood preservative, known for its higher toxicity.

    2,4-Dichlorophenol: A less chlorinated phenol with lower antimicrobial activity compared to 6,6’-Thiobis(2,4,5-trichlorophenol).

Uniqueness

6,6’-Thiobis(2,4,5-trichlorophenol) is unique due to the presence of the sulfur linkage, which enhances its antimicrobial properties and makes it more effective in certain applications compared to other chlorophenols. The sulfur atom also contributes to its distinct chemical reactivity and potential for forming various derivatives.

Properties

Molecular Formula

C12H4Cl6O2S

Molecular Weight

424.9 g/mol

IUPAC Name

3,4,6-trichloro-2-(2,3,5-trichloro-6-hydroxyphenyl)sulfanylphenol

InChI

InChI=1S/C12H4Cl6O2S/c13-3-1-5(15)9(19)11(7(3)17)21-12-8(18)4(14)2-6(16)10(12)20/h1-2,19-20H

InChI Key

FLBPYLKSSDOEOO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Cl)Cl)SC2=C(C(=CC(=C2Cl)Cl)Cl)O)O)Cl

Origin of Product

United States

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